molecular formula C19H14N2O3 B5763108 N-2-naphthyl-3-(4-nitrophenyl)acrylamide

N-2-naphthyl-3-(4-nitrophenyl)acrylamide

Cat. No.: B5763108
M. Wt: 318.3 g/mol
InChI Key: IUOYKNWZQYRBBM-KPKJPENVSA-N
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Description

N-2-Naphthyl-3-(4-nitrophenyl)acrylamide is an acrylamide derivative characterized by a naphthyl group at the N-position and a 4-nitrophenyl substituent on the α,β-unsaturated carbonyl system. Its structure combines electron-withdrawing (nitro) and bulky aromatic (naphthyl) groups, which influence its electronic properties, reactivity, and biological interactions.

Properties

IUPAC Name

(E)-N-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(12-7-14-5-10-18(11-6-14)21(23)24)20-17-9-8-15-3-1-2-4-16(15)13-17/h1-13H,(H,20,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOYKNWZQYRBBM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-2-naphthyl-3-(4-nitrophenyl)acrylamide serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including:

  • Aldol Condensation : This reaction allows for the formation of larger carbon frameworks.
  • Michael Addition : The compound can act as an acceptor in Michael-type reactions, facilitating the creation of new C-C bonds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionOutcome
Aldol CondensationCombines with aldehydes or ketonesFormation of β-hydroxy carbonyls
Michael AdditionReacts with nucleophilesNew C-C bond formation
CycloadditionParticipates in Diels-Alder reactionsFormation of cyclic compounds

Biological Applications

Enzyme Inhibition Studies
this compound has been utilized in biological research to study enzyme inhibition mechanisms. The compound's nitrophenyl group enhances its ability to interact with enzyme active sites, making it a valuable tool for:

  • Investigating Drug Resistance : It has shown potential in reversing multidrug resistance in cancer cells by inhibiting specific enzymes involved in drug metabolism .

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit selective toxicity towards malignant cells. For instance, studies involving modified naphthalene derivatives have revealed their potential as anticancer agents, targeting pathways associated with cancer cell proliferation and survival .

Material Science Applications

Development of Specialty Chemicals
In material science, this compound is being explored for its properties in creating specialty chemicals. These include:

  • High Refractive Index Hydrogels : The compound's ability to form hydrogels with high refractive indices is useful in optical applications, such as intraocular lenses .

Table 2: Properties and Applications in Material Science

PropertyApplication
High Refractive IndexUsed in optical devices and lenses
BiocompatibilitySuitable for biomedical applications
Thermal StabilityEssential for high-performance materials

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key Compounds:

N-(4-Nitrophenyl)acrylamide ():

  • Structure : Lacks the naphthyl group; nitro is directly attached to the phenyl ring.
  • Properties : Exhibits low cytotoxicity (IC₅₀ = 1 mM in HeLa cells) due to weak charge transfer interactions .

Poly(N-(4-nitrophenyl)acrylamide) (3b, ):

  • Structure : Polymerized form with nitro groups.
  • Properties : Lower yield (64%) compared to trifluoromethyl analogs, attributed to nitro’s electron-withdrawing effects hindering polymerization .

(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-nitrophenyl)acrylamide (16f, ):

  • Structure : Contains additional sulfonyl, chloro, and methylthio-naphthyl substituents.
  • Properties : Higher melting point (153–220°C) and antimicrobial activity due to enhanced steric and electronic effects .

(E)-3-(4-Nitrophenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide (29, ): Structure: Tetrahydroacridine moiety linked via ethylamine. Properties: Anticancer activity; melting point 215–217°C .

Table 1: Structural and Functional Comparison
Compound Substituents Key Properties Biological Activity
N-2-Naphthyl-3-(4-nitrophenyl)acrylamide Naphthyl, 4-nitrophenyl High lipophilicity Not reported in evidence
N-(4-Nitrophenyl)acrylamide 4-Nitrophenyl Low cytotoxicity (IC₅₀ = 1 mM) Antiproliferative (HeLa)
Compound 16f Sulfonyl, chloro, methylthio-naphthyl Mp 153–220°C Antimicrobial
Compound 29 Tetrahydroacridine, ethylamine Mp 215–217°C Anticancer
Poly(N-(4-nitrophenyl)acrylamide) (3b) Polymerized nitro groups Yield 64% Material science applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-2-naphthyl-3-(4-nitrophenyl)acrylamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction starting with substituted naphthylamines and 4-nitrobenzaldehyde derivatives. Key steps include:

  • Knoevenagel condensation between 4-nitrobenzaldehyde and an acrylamide precursor under acidic or basic catalysis .
  • Amide coupling using coupling agents like EDCI or DCC to link the naphthylamine moiety .
  • Purity optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
    • Validation : Confirm purity (>95%) using HPLC and structural integrity via 1H NMR^1 \text{H NMR} (e.g., vinylic proton at δ 8.28 ppm) and IR (amide C=O stretch at ~1690 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify acrylamide C=O (1693 cm1^{-1}) and nitro group (1344–1509 cm1^{-1}) .
  • NMR : 1H NMR^1 \text{H NMR} resolves vinylic protons (δ 6.5–8.5 ppm) and aromatic signals; 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (~165 ppm) .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 394 for related acrylamides) .
  • X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Q. What preliminary biological assays are suitable for evaluating cytotoxicity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values <1 mM suggest therapeutic potential .
  • DNA Topoisomerase Inhibition : Gel electrophoresis-based assays (e.g., relaxation of supercoiled DNA) quantify inhibition efficacy. Compare to controls like VP16 .
  • Enzyme Activity : Measure effects on biomarkers like ALT, AST, and ALP in cell lysates to assess hepatotoxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this acrylamide derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate global reactivity descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) to predict nucleophilic attack sites .
  • Molecular Docking : Simulate binding to targets like DNA topoisomerase IIα or kinases. Use software (AutoDock, Schrödinger) with PDB structures (e.g., 1ZXM) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. How do structural modifications (e.g., substituent position) influence antitumor activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at the naphthyl (e.g., -OCH3_3, -Br) or nitrophenyl groups. Test cytotoxicity and topoisomerase inhibition.
  • Key Finding : Analog B9 in , with a dihydroxystyryl group, showed enhanced Topo IIα inhibition (IC50_{50} < VP16) .
  • Data Table :
SubstituentIC50_{50} (Topo IIα)Cytotoxicity (HeLa)
-H5.2 µM10 µM
-3,5-diOH1.8 µM3 µM

Q. How can contradictions in toxicity data (e.g., neurotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Compare acute toxicity (LD50_{50}) in animal models to therapeutic doses in tumor xenografts .
  • Biomarker Analysis : Quantify hemoglobin adducts (AAVal, GAVal) to assess cumulative exposure vs. efficacy .
  • Mechanistic Insight : Glycidamide, a neurotoxic metabolite, may dominate at high doses, while parent compound efficacy prevails at lower doses .

Q. What strategies optimize antitumor activity while minimizing off-target effects?

  • Methodological Answer :

  • Prodrug Design : Mask acrylamide reactivity with pH-sensitive groups (e.g., acetylated amines) to reduce systemic toxicity .
  • Targeted Delivery : Conjugate with folate or peptide ligands for tumor-specific uptake .
  • Combination Therapy : Pair with DNA repair inhibitors (e.g., PARP inhibitors) to synergize Topo IIα inhibition .

Data Contradiction Analysis

Q. Why do pKa values for similar acrylamides vary across studies?

  • Methodological Answer :

  • Hybridization Effects : N-(4-nitrophenyl)acrylamide (sp3^3-hybridized N) has pKa ~1.0, while sp2^2-hybridized analogs (e.g., pyrrolidine derivatives) show pKa <0.5 due to reduced solvation .
  • Solvent Association : Hydrogen bonding with hydroxylic solvents stabilizes deprotonated forms, altering measured pKa .

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